4-Trifluoromethylsalicylic acid

Description

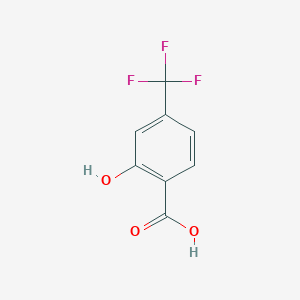

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLFPUBZFSJWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186474 | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-90-5 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 2-hydroxy-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY7YRE9E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-trifluoromethyl benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Trifluoromethylsalicylic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Trifluoromethylsalicylic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details a robust synthetic protocol via the Kolbe-Schmitt reaction, including mechanistic insights and practical considerations for reaction optimization and purification. A thorough characterization of the title compound is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS), complete with spectral interpretations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fluorinated aromatic compounds.

Introduction: The Significance of this compound

This compound, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, is a versatile building block in organic synthesis. The presence of the trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, imparts unique electronic properties to the salicylic acid scaffold. This modification can significantly enhance the biological activity, metabolic stability, and lipophilicity of derivative compounds, making it a highly sought-after intermediate in drug discovery and development.

Notably, this compound is the active metabolite of the antiplatelet drug Triflusal.[1] Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents and inhibitors of cardiac hypertrophy.[1] In the agrochemical sector, this compound serves as a crucial precursor for the synthesis of novel herbicides and pesticides.

This guide provides a detailed exploration of a reliable synthetic route to this compound and a comprehensive analysis of its structural and spectroscopic properties, enabling researchers to confidently synthesize and characterize this important molecule.

Synthesis of this compound via the Kolbe-Schmitt Reaction

The most common and industrially scalable method for the synthesis of this compound is the Kolbe-Schmitt reaction of 3-trifluoromethylphenol. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and at elevated temperatures.

The Underlying Chemistry: A Mechanistic Perspective

The Kolbe-Schmitt reaction is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the following key steps:

-

Formation of the Phenoxide: In the presence of a strong base, such as potassium carbonate, 3-trifluoromethylphenol is deprotonated to form the more nucleophilic potassium 3-trifluoromethylphenoxide.

-

Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. The regioselectivity of this attack is influenced by the nature of the cation and the reaction conditions. For potassium phenoxides, para-carboxylation is often favored.

-

Tautomerization: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, forming the carboxylate salt.

-

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate and phenoxide groups to yield the final product, this compound.

Diagram of the Kolbe-Schmitt Reaction Mechanism:

Caption: Mechanism of the Kolbe-Schmitt reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and is designed to provide a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

3-Trifluoromethylphenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Carbon Dioxide (gas)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water (deionized)

-

Activated Charcoal

Equipment:

-

High-pressure stainless-steel autoclave with a stirrer

-

Heating mantle with temperature controller

-

Standard laboratory glassware (beakers, flasks, funnel, etc.)

-

Filtration apparatus (Büchner funnel and flask)

-

pH meter or pH paper

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a high-pressure autoclave, thoroughly mix 3-trifluoromethylphenol and anhydrous potassium carbonate. For optimal results, ensure all reactants and the vessel are dry, as moisture can reduce the yield.[2]

-

Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 70-100 atm). Begin stirring and gradually heat the mixture to a temperature in the range of 180-220°C. Maintain these conditions for several hours to ensure the completion of the reaction.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂. The solid reaction mass is then dissolved in hot water.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a short period. Perform a hot filtration to remove the charcoal.

-

Precipitation: Cool the aqueous solution and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3). A white precipitate of this compound will form.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white crystalline solid.[3]

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Safety Considerations

-

The Kolbe-Schmitt reaction is performed under high pressure and temperature; therefore, a properly rated and maintained autoclave must be used.

-

3-Trifluoromethylphenol is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

Ensure the autoclave is completely cooled before opening.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178 °C[1] |

| CAS Number | 328-90-5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following are predicted NMR data.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

-

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

-

δ ~11.5-13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

δ ~10.0-11.0 ppm (broad singlet, 1H): Phenolic hydroxyl proton (-OH).

-

δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

-

δ ~7.5 ppm (s, 1H): Aromatic proton between the -CF₃ and -OH groups.

-

δ ~7.4 ppm (d, 1H): Aromatic proton ortho to the -CF₃ group.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached.

-

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

-

δ ~170 ppm: Carboxylic acid carbon (-COOH).

-

δ ~160 ppm: Aromatic carbon bearing the hydroxyl group (C-OH).

-

δ ~135 ppm (q, J ≈ 30 Hz): Aromatic carbon bearing the trifluoromethyl group (C-CF₃).

-

δ ~130 ppm: Aromatic CH.

-

δ ~124 ppm (q, J ≈ 270 Hz): Trifluoromethyl carbon (-CF₃).

-

δ ~118 ppm: Aromatic CH.

-

δ ~115 ppm: Aromatic CH.

-

δ ~112 ppm: Aromatic carbon bearing the carboxylic acid group (C-COOH).

-

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is a simple yet definitive tool for confirming the presence of the trifluoromethyl group.

-

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):

-

δ ~ -61 ppm (s): A single sharp peak corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Expected IR Absorption Bands (KBr pellet, cm⁻¹):

-

3300-2500 (broad): O-H stretching of the carboxylic acid, overlapping with the phenolic O-H stretch.

-

~1680 (strong): C=O stretching of the carboxylic acid.

-

~1600, 1480: C=C stretching of the aromatic ring.

-

~1320 (strong): C-F stretching of the trifluoromethyl group.

-

~1250: C-O stretching of the carboxylic acid and phenol.

-

~1150 (strong): Symmetric C-F stretching.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 206.

-

Key Fragmentation Peaks:

-

m/z = 188: Loss of H₂O.

-

m/z = 161: Loss of -COOH.

-

m/z = 137: Loss of -CF₃.

-

-

Applications and Future Outlook

This compound is a valuable and versatile intermediate. Its primary application lies in the synthesis of pharmaceuticals, where the trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.[1] It is the active metabolite of Triflusal, an antiplatelet agent, highlighting its biological relevance.[1] Furthermore, its use in the development of new agrochemicals underscores its importance in modern agriculture.

The synthetic and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in various fields. Future research may focus on developing more sustainable and efficient synthetic routes and exploring the synthesis of novel derivatives with enhanced biological activities.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The Kolbe-Schmitt reaction of 3-trifluoromethylphenol offers a reliable and scalable method for its preparation. The comprehensive spectroscopic data and interpretations presented herein will aid researchers in the unambiguous identification and quality control of this important chemical intermediate. As the demand for advanced fluorinated molecules continues to grow, a thorough understanding of the synthesis and properties of key building blocks like this compound will be increasingly vital for innovation in the chemical and life sciences.

References

-

J&K Scientific LLC. (2025, February 23). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ChemHelp ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.

-

DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8093–8099. Retrieved from [Link]

-

Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites, 14(5), 290. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Recrystallization of Salicylic acid. (n.d.). Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Crystallization. (n.d.). Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). Retrieved from [Link]

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

-

Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. (n.d.). Chemistry – A European Journal. Retrieved from [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo) [Video]. YouTube. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

International Online Medical Council (IOMC). (n.d.). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated.. Retrieved from [Link]

-

Reddit. (2025, March 30). IR-spectrum. r/chemhelp. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-fluorosalicylic acid, methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Salicylic acid. NIST WebBook. Retrieved from [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 4-Trifluoromethylsalicylic Acid

This technical guide provides an in-depth analysis of the spectroscopic data of 4-Trifluoromethylsalicylic acid, a molecule of significant interest in medicinal chemistry and drug development. As a key intermediate and a metabolite of the antithrombotic agent Triflusal, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in the pharmaceutical industry.[1] This document will delve into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Significance of this compound

This compound, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, possesses a unique combination of a salicylic acid scaffold and a trifluoromethyl group.[1] The salicylic acid moiety is a well-established pharmacophore, while the trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Spectroscopic characterization provides a fundamental fingerprint of the molecule, enabling its unambiguous identification, purity assessment, and elucidation of its chemical structure.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. The following diagram illustrates the key structural components that will be correlated with the spectroscopic data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density around it, and spin-spin coupling between neighboring protons provides information about their connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation: While a specific experimental spectrum for this compound is not readily available in the public domain, we can predict the expected ¹H NMR spectrum based on the analysis of similar structures. The aromatic region will display signals for the three protons on the benzene ring. The electron-withdrawing trifluoromethyl group and the hydroxyl and carboxylic acid groups will influence the chemical shifts of these protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.8 - 8.0 | d | ~2 Hz (meta coupling) |

| H-5 | 7.6 - 7.8 | dd | ~8 Hz (ortho), ~2 Hz (meta) |

| H-6 | 7.0 - 7.2 | d | ~8 Hz (ortho) |

| -OH | 10.0 - 13.0 | br s | - |

| -COOH | 11.0 - 14.0 | br s | - |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predictions are based on additive chemical shift rules and data from analogous compounds.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation: The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The trifluoromethyl group will cause the signal for the carbon it is attached to (C-4) to appear as a quartet due to ¹J-CF coupling.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (in ¹⁹F coupled spectrum) |

| C-1 | 115 - 120 | s |

| C-2 | 160 - 165 | s |

| C-3 | 118 - 122 | s |

| C-4 | 130 - 135 | q |

| C-5 | 125 - 130 | s |

| C-6 | 115 - 120 | s |

| -COOH | 170 - 175 | s |

| -CF₃ | 120 - 125 | q |

Note: The signal for the CF₃ carbon will be split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shifts are very sensitive to the electronic environment.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

-

Data Acquisition: Acquire the spectrum using a standard ¹⁹F pulse sequence.

-

Data Processing: Process the data and reference the chemical shifts to an external standard like CFCl₃ (0 ppm).

Data Interpretation: The ¹⁹F NMR spectrum of this compound is expected to show a single sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. Based on data for similar compounds like methyl 4-(trifluoromethyl)benzoate (-63.21 ppm) and 1-nitro-4-(trifluoromethyl)benzene (-63.18 ppm), the chemical shift is predicted to be in the range of -62 to -64 ppm.[2]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.

Data Interpretation: The IR spectrum will show characteristic absorption bands for the hydroxyl, carboxylic acid, and trifluoromethyl groups, as well as the aromatic ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3200 (broad) | O-H (Phenolic) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1300-1100 | C-F (Trifluoromethyl) | Stretching |

| ~1250 | C-O (Carboxylic Acid/Phenol) | Stretching |

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (206.12 g/mol ).[1][3][4] The spectrum will also display fragment ions resulting from the cleavage of the molecule. In negative ion mode, a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 205.0 is expected.[1]

Predicted Fragmentation Pattern: A mass spectrum of 2-Hydroxy-4-(trifluoromethyl)benzoic acid is available on SpectraBase, which can be used for interpretation.[5] Key fragment ions would likely arise from the loss of small molecules such as H₂O, CO, and CO₂ from the molecular ion.

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has outlined the fundamental principles, experimental considerations, and expected data for the spectroscopic characterization of this compound using NMR, IR, and Mass Spectrometry. While complete experimental spectra are not all publicly available, the predicted data based on analogous compounds provide a robust framework for researchers to identify and characterize this important molecule. The combined application of these techniques offers a powerful approach to confirming the structure and purity of this compound, which is crucial for its application in drug development and scientific research.

References

- Supporting Information for a scientific article providing NMR data for various compounds, including some with trifluoromethyl groups. Royal Society of Chemistry.

- Supporting Information for a scientific article containing NMR data for methyl 4-(trifluoromethyl)benzoate and other related compounds. Royal Society of Chemistry.

-

SpectraBase entry for 2-Hydroxy-4-(trifluoromethyl)benzoic acid, providing access to its mass spectrum. John Wiley & Sons, Inc. URL: [Link]

- Qian, Y., Ding, L., Pan, L., Li, Q., & Cheng, M. (2014). Determination of triflusal and its active metabolite 2-hydroxy-4-(trifluoromethyl)benzoic acid in human plasma by LC-MS. Chinese Journal of Pharmaceutical Analysis, 34(9), 1541-1548.

- Supporting Information for a scientific article containing NMR data for various benzoic acid deriv

-

Human Metabolome Database entry for Salicylic acid, providing ¹H NMR spectral data. HMDB. URL: [Link]

- ResearchGate. (n.d.). Experimental 1 H NMR spectrum of... [Image].

-

precisionFDA. (n.d.). This compound. Substance details. URL: [Link]

-

Human Metabolome Database entry for Salicylic acid, providing ¹³C NMR spectral data. HMDB. URL: [Link]

-

SpectraBase entry for 4-fluorosalicylic acid, methyl ester, providing access to its ¹H NMR spectrum. John Wiley & Sons, Inc. URL: [Link]

-

SpectraBase entry for 2-Hydroxy-4-(trifluoromethyl)benzoic acid, providing a computed vapor phase IR spectrum. John Wiley & Sons, Inc. URL: [Link]

- Li, S., et al. (2020).

- ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated. [Image].

- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy-and 2, 4-and 2, 5-dihydroxy derivatives. Acta pharmaceutica, 54(3), 177-191.

-

PubChem entry for 4-Hydroxy-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. URL: [Link]

- ResearchGate. (n.d.). Mass fragmentation of selected compounds: a salicylic acid, b acetyl... [Image].

- Sundaraganesan, N., et al. (2014). Spectroscopic (FT-IR, FT-Raman, NMR and UV-Visible) and quantum chemical studies of molecular geometry, Frontier molecular orbital, NLO, NBO and thermodynamic properties of salicylic acid. Journal of Molecular Structure, 1075, 247-259.

-

SpectraBase entry for 4-Trifluoromethyl-benzoic-acid-fluoride, providing access to its ¹H NMR spectrum. John Wiley & Sons, Inc. URL: [Link]

- Mahendra, T., et al. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 234-238.

- Al-Otaibi, J. S. (2018). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Rasayan Journal of Chemistry, 11(1), 88-102.

- ResearchGate. (n.d.). Mass fragmentation of compound 4. [Image].

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2021).

- Foris, A. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? [Online forum post].

- Thermo Fisher Scientific. (n.d.).

- Quantitative Analysis of Acetylsalicylic Acid by q-NMR (Quantitative-Nuclear Magnetic Resonance Spectroscopy). (2018). Journal of Analytical & Pharmaceutical Research, 7(5).

- Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. (2020). Journal of Inorganic Biochemistry, 205, 110998.

- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2021). Metabolites, 11(8), 517.

- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2023). Journal of the American Society for Mass Spectrometry, 34(6), 1165-1173.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

Sources

- 1. 2-Hydroxy-4-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 164578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 4. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

crystal structure analysis of 4-Trifluoromethylsalicylic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Trifluoromethylsalicylic Acid

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound.

Introduction

This compound, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, is a key chemical entity in pharmaceutical sciences. It is the principal active metabolite of the antiplatelet drug Triflusal and exhibits significant biological activity, including the inhibition of nuclear factor κB (NF-κB) activation.[1] The therapeutic potential and physicochemical properties of this molecule are intrinsically linked to its three-dimensional structure and the intermolecular interactions that govern its solid-state packing.

A thorough understanding of the crystal structure of this compound is paramount for several reasons:

-

Polymorph Screening: Identification of different crystalline forms (polymorphs) is critical in drug development, as polymorphs can exhibit distinct solubilities, dissolution rates, and bioavailability.

-

Structure-Activity Relationship (SAR) Studies: Precise knowledge of the molecular conformation and intermolecular interactions provides invaluable insights for the rational design of new derivatives with enhanced therapeutic profiles.

-

Pharmaceutical Formulation: The crystalline habit and solid-state properties influence powder flow, compaction behavior, and the stability of the final drug product.

Part 1: Single Crystal Growth of this compound

The cornerstone of a successful single-crystal X-ray diffraction study is the availability of high-quality single crystals of suitable size and perfection. For this compound, which is a white to off-white crystalline powder, several crystallization techniques can be employed.[2] The choice of solvent and method is crucial and often requires empirical screening.

Solvent Selection

The ideal solvent for recrystallization should exhibit moderate solubility for the compound, with a significant positive temperature coefficient of solubility. Based on available data, this compound is slightly soluble in DMSO and methanol.[2] A systematic screening of a broader range of solvents with varying polarities is recommended.

Table 1: Potential Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen bonding potential, good solubility for polar compounds. |

| Ketones | Acetone | Moderate polarity, good solvent for many organic compounds. |

| Esters | Ethyl acetate | Medium polarity, often yields high-quality crystals. |

| Ethers | Dioxane, Tetrahydrofuran (THF) | Can form hydrogen bonds, useful for less polar compounds. |

| Aromatic | Toluene | Non-polar, can be used in solvent mixtures. |

| Aqueous Mixtures | Water/Ethanol, Water/Acetone | Modulating polarity to achieve optimal solubility. |

Crystallization Methodologies

1.2.1. Slow Evaporation

This is the simplest and most common technique. A nearly saturated solution of this compound in a suitable solvent is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

1.2.2. Slow Cooling

A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even below, to induce crystallization. The rate of cooling is a critical parameter; slower cooling rates generally favor the growth of larger and more perfect crystals.

1.2.3. Vapor Diffusion

This method is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a reservoir of a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystallization.

1.2.4. Sublimation

Given the crystalline nature of salicylic acid derivatives, sublimation could be a viable technique for obtaining high-quality single crystals, particularly for achieving solvent-free crystalline forms.[3]

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next phase is the determination of the crystal structure using single-crystal X-ray diffraction.

Experimental Workflow

The process can be broken down into several key stages, from data collection to structure refinement.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded on a detector.

Data Processing

The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities. This process involves:

-

Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Placing all intensity measurements on a common scale and averaging symmetry-equivalent reflections.

Structure Solution and Refinement

The ultimate goal is to determine the arrangement of atoms in the unit cell.

-

Structure Solution: This involves solving the "phase problem," as the phases of the diffracted X-rays are lost during the experiment. For small molecules like this compound, direct methods are typically successful.

-

Structure Refinement: An initial model of the structure is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the observed and calculated structure factors.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₈H₅F₃O₃ |

| Formula Weight | 206.12 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Volume (ų) | 1000-1500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.6-1.8 |

| R-factor | < 0.05 |

Part 3: Computational Analysis of the Crystal Structure

Once the crystal structure is determined, computational tools can be used to gain deeper insights into the intermolecular interactions that stabilize the crystal packing.

Visualization of Intermolecular Interactions

Software such as Mercury can be used to visualize and analyze the crystal structure. Key interactions to investigate for this compound would include:

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. It is expected that these groups will form robust hydrogen-bonding networks, such as the common carboxylic acid dimer synthon.

-

Halogen Bonding: The trifluoromethyl group can participate in halogen bonding and other weak interactions.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4] It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. A 2D fingerprint plot derived from the Hirshfeld surface can quantitatively summarize the different types of intermolecular contacts.

Caption: Molecular structure and potential intermolecular interactions of this compound.

Conclusion

The is a critical step in understanding its solid-state properties and for guiding further drug development efforts. Although a published structure is not currently available, this guide provides a comprehensive framework for its determination and analysis. The methodologies outlined, from single crystal growth to computational analysis, represent the current best practices in the field of small-molecule crystallography. The insights gained from such a study would be invaluable for optimizing the formulation and enhancing the therapeutic potential of this important pharmaceutical compound.

References

-

Marín, A., et al. (2000). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British Journal of Pharmacology, 129(5), 981–991. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

-

Technobis Crystallization Systems. (2022, February 23). Remove the randomness from single crystal growing. Retrieved from [Link]

-

University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Visualizing Crystal Interactions. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Crystallography Software. Department of Chemistry X-ray Core Laboratory. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Analysing intermolecular interactions 101 – Full Interaction Maps. Retrieved from [Link]

-

Djurendic, E. A., et al. (2014). X-ray structural analysis and antitumor activity of new salicylic acid derivatives. Medicinal Chemistry Research, 23(10), 4375–4386. Available at: [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns: (a) salicylic acid, (b) zinc hydroxide... Retrieved from [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction patterns for (a) salicylic acid, (b) nicotinic... Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Novel pharmaceutical cocrystals of triflusal: crystal engineering and physicochemical characterization. CrystEngComm, 17(42), 8094-8107. Available at: [Link]

-

Marín, A., et al. (2000). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British Journal of Pharmacology, 129(5), 981–991. Available at: [Link]

- Supplemental data - I. New cocrystals I-1. Caffeine (CAF)-Salicylic acid (SAA). (n.d.).

-

PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 1442341: Experimental Crystal Structure Determination. Teesside University's Research Portal. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 1517654: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

PubChem. (n.d.). Triflusal. National Center for Biotechnology Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (2022, January 1). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

- Recrystallization of S.A..pdf. (n.d.).

-

Wang, Y., et al. (2024). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 1-3. Available at: [Link]

-

Goud, B. S., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 964–969. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(2), 243-248. Available at: [Link]

-

Kumar, A., et al. (2021). Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[5]arenes with 1,4-Dibromobutane and n-Hexane Guests. Molecules, 26(21), 6489. Available at: [Link]

-

Evangelisti, L., et al. (2021). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Molecules, 26(16), 4923. Available at: [Link]

-

Stahly, G. P. (2009). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 11(3), 409-414. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (2024). Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination. PUBDB. Retrieved from [Link]

-

Bobrovs, R., et al. (2024). Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLOS ONE, 19(4), e0296995. Available at: [Link]

-

Al-Majid, A. M. A., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(11), 3183. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(18), 5463. Available at: [Link]

-

Jamróz, M., et al. (2019). On the origin of surface imposed anisotropic growth of salicylic and acetylsalicylic acids crystals during droplet evaporation. Scientific Reports, 9(1), 1-11. Available at: [Link]

-

Technobis Crystallization Systems. (2022, February 23). Remove the randomness from single crystal growing. Retrieved from [Link]

Sources

- 1. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)salicylic Acid | CymitQuimica [cymitquimica.com]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iucr.org [iucr.org]

A Technical Guide to the Quantum Chemical Analysis of 4-Trifluoromethylsalicylic Acid for Drug Development Professionals

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the properties of 4-Trifluoromethylsalicylic acid. The aim is to provide not just a methodology, but a strategic framework for using computational tools to gain insights that are directly translatable to pharmaceutical research and development. We will delve into the rationale behind the selection of computational methods and demonstrate how to build a self-validating system of analysis, ensuring the reliability and relevance of the generated data.

The Strategic Importance of this compound in Drug Design

This compound is a salicylic acid derivative that has garnered significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the salicylic acid scaffold dramatically alters its physicochemical properties. The -CF3 group is a strong electron-withdrawing moiety and is highly lipophilic, which can lead to enhanced metabolic stability, improved membrane permeability, and altered binding affinities to biological targets.[1][2] These modifications make this compound a compelling candidate for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents.[3][4]

Quantum chemical calculations provide a powerful, non-empirical approach to understanding the impact of the -CF3 group on the molecule's electronic structure, reactivity, and intermolecular interaction potential. By computationally modeling the molecule, we can predict a range of properties that are difficult or time-consuming to measure experimentally, thereby accelerating the drug design and discovery process.

A Self-Validating Computational Workflow

To ensure the scientific integrity of our computational analysis, we employ a self-validating workflow. This approach involves a logical progression of calculations where the results of each step are checked for consistency and, where possible, validated against known experimental or theoretical benchmarks.

Figure 1: A comprehensive and self-validating workflow for the quantum chemical analysis of this compound. This diagram illustrates the logical flow from initial molecular setup to final, actionable insights for drug development.

Detailed Computational Methodology

The choice of computational method is paramount for obtaining accurate and reliable results. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.

Software and Level of Theory

For the calculations outlined in this guide, software packages such as Gaussian, ORCA, or GAMESS are suitable. The chosen level of theory is B3LYP/6-311++G(d,p) .

-

B3LYP: This is a hybrid density functional that combines the strengths of Hartree-Fock theory and DFT. It is widely used for its robust performance in predicting the geometries and vibrational frequencies of organic molecules.[5][6]

-

6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution.

-

++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing anions and systems with lone pairs of electrons, which are present in this compound.

-

(d,p): These are polarization functions that allow for the distortion of atomic orbitals, which is essential for an accurate representation of chemical bonds.

-

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Molecule Construction: Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.

-

Input File Preparation: Create an input file for the chosen quantum chemistry software, specifying the molecular coordinates, charge (0), and spin multiplicity (singlet).

-

Geometry Optimization: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.

-

Vibrational Frequency Calculation: Following the successful optimization, perform a vibrational frequency calculation at the same level of theory. This is a critical step for two reasons:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the theoretical infrared (IR) spectrum of the molecule.

-

Results, Validation, and Interpretation

Molecular Geometry

The geometry optimization yields the equilibrium bond lengths, bond angles, and dihedral angles of this compound. These parameters provide the foundational understanding of the molecule's 3D structure.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | Value | O-C=O |

| C-OH | Value | C-C-OH |

| C-CF3 | Value | C-C-CF3 |

| C-F (avg.) | Value | F-C-F (avg.) |

| (Note: The table would be populated with the calculated values from the output of the geometry optimization.) |

Vibrational Analysis and Experimental Validation

Table 2: Comparison of Calculated Vibrational Frequencies with Expected IR Regions

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| O-H stretch (carboxylic acid) | Value | 3300-2500 (broad) |

| C-H stretch (aromatic) | Value | 3100-3000 |

| C=O stretch (carboxylic acid) | Value | 1725-1700 |

| C-C stretch (aromatic) | Value | 1600-1450 |

| C-F stretch | Value | 1350-1100 |

| O-H bend (phenol) | Value | 1410-1310 |

| (Note: Calculated frequencies are typically scaled by a factor of ~0.96-0.98 for B3LYP functionals to better match experimental values.) |

This comparison allows us to assess the accuracy of our computational model. A good correlation between the calculated and expected vibrational frequencies builds confidence in the reliability of the other predicted properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Figure 2: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap, which is a crucial parameter for assessing chemical reactivity.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

The distribution of the HOMO and LUMO across the molecule is also insightful. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl and carboxyl groups, while the LUMO will likely have significant contributions from the electron-withdrawing trifluoromethyl group. This spatial separation of the frontier orbitals has important implications for the molecule's interaction with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions such as hydrogen bonding.

-

Red Regions (Negative Potential): Electron-rich areas, such as around the oxygen atoms of the carboxyl and hydroxyl groups. These are sites for interaction with electrophiles and hydrogen bond donors.

-

Blue Regions (Positive Potential): Electron-poor areas, typically around the acidic hydrogen atoms. These are sites for interaction with nucleophiles and hydrogen bond acceptors.

The MEP map of this compound will highlight the electronegative oxygen atoms as key sites for hydrogen bonding, a critical interaction in many biological systems.

Acidity (pKa) Prediction and Validation

The acidity of the carboxylic acid and phenolic protons is a critical parameter for drug absorption and distribution. The pKa can be calculated using various computational methods, often involving thermodynamic cycles. A predicted pKa for this compound is approximately 2.45.[5] This can be compared with the experimentally determined pKa of salicylic acid (2.97) to understand the acidifying effect of the trifluoromethyl group.

Conclusion and Implications for Drug Development

Quantum chemical calculations provide a robust and insightful framework for characterizing this compound. By employing a self-validating workflow, we can generate reliable data on the molecule's structure, vibrational properties, electronic characteristics, and reactivity. These computational insights can guide the rational design of new drug candidates by:

-

Predicting Reactivity: Understanding the sites of electrophilic and nucleophilic attack can inform prodrug design and predict potential metabolic pathways.

-

Informing Structure-Activity Relationships (SAR): The calculated electronic properties can be used as descriptors in QSAR models to predict the biological activity of related compounds.

-

Guiding Formulation: The predicted pKa and understanding of intermolecular interactions can aid in the development of suitable formulations with optimal solubility and stability.

References

-

Validation of computational results with experimental data. Fiveable. [Link]

-

Mending Experimental Data with Computational Thermochemistry. Frontiers. [Link]

-

4-(trifluoro methyl) salicylic acid. ChemBK. [Link]

-

2-Hydroxy-4-trifluoromethyl benzoic acid. Human Metabolome Database. [Link]

-

4-Trifluoro Methyl Salicylic Acid | 328-90-5. Alachem. [Link]

-

validation of computational methods applied in molecular modeling of caffeine with epithelial anticancer activity: theoretical study of geometric, thermochemical and spectrometric data. SciELO. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Spectroscopy Online. [Link]

-

Salicylic acid. NIST WebBook. [Link]

-

Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Online Medical Council. [Link]

-

UV-Vis Spectrum of Acetylsalicylic Acid. SIELC Technologies. [Link]

-

Journal articles: 'Ftir spectrum of salicylic acid'. Grafiati. [Link]

-

UV-Visible spectra of salicylic acid. ResearchGate. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Quantitative Analysis of Pharmaceutical Using FTIR Spectroscopy. JETIR. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 328-90-5 [amp.chemicalbook.com]

- 4. Salicylic acid [webbook.nist.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Journal articles: 'Ftir spectrum of salicylic acid' – Grafiati [grafiati.com]

physical and chemical properties of 4-Trifluoromethylsalicylic acid

Abstract

4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid or HTB, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. It is the principal active metabolite of the antiplatelet drug Triflusal, and its unique physicochemical properties, conferred by the electron-withdrawing trifluoromethyl group, are key to its biological activity and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, solubility, and reactivity. Furthermore, it details established protocols for its synthesis and analytical quantification, explores its mechanism of action as an inhibitor of the NF-κB signaling pathway, and outlines critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals engaged in work involving this important compound.

Introduction

This compound (CAS No. 328-90-5) is a derivative of salicylic acid distinguished by a trifluoromethyl (-CF3) substituent at the C4 position of the benzene ring. This substitution dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its parent compound, salicylic acid. While salicylic acid's anti-inflammatory properties are well-known, the addition of the -CF3 group in this compound enhances its potency in specific biological pathways.

Its primary role in pharmacology is as the active metabolite of Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid), a drug used for its antiplatelet and antithrombotic effects.[1] After oral administration, Triflusal is rapidly deacetylated to this compound (HTB), which is responsible for the majority of the therapeutic activity.[2] Beyond its role as a metabolite, its unique structure makes it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals, where the trifluoromethyl group can improve efficacy and selectivity.[3] This guide serves as a detailed resource for understanding and utilizing this versatile compound in a research and development setting.

Physicochemical and Spectral Properties

The integration of a trifluoromethyl group onto the salicylic acid scaffold imparts distinct properties that are critical for its function and application. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-4-(trifluoromethyl)benzoic acid | |

| Synonyms | 4-(Trifluoromethyl)salicylic Acid, HTB, Desacetyl Triflusal | [4] |

| CAS Number | 328-90-5 | |

| Molecular Formula | C₈H₅F₃O₃ | [5] |

| Molecular Weight | 206.12 g/mol | [5] |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Melting Point | 178 °C | [5] |

| Boiling Point | 286.4 ± 40.0 °C (Predicted) | [5] |

| pKa | 2.45 ± 0.10 (Predicted) | [5] |

| LogP | 3.21 | [5] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation, biological absorption, and use in synthesis. While precise quantitative data is not widely published, its solubility characteristics can be summarized as follows:

-

Polar Protic Solvents: It is miscible with ethanol but only very slightly soluble in water.[3] The carboxylic acid and hydroxyl groups can participate in hydrogen bonding, but the overall lipophilicity imparted by the trifluoromethyl group and the benzene ring limits aqueous solubility.

-

Polar Aprotic Solvents: It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5]

-

Nonpolar Solvents: It is expected to have low solubility in nonpolar solvents such as hexane and heptane.[7]

Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will be split by each other. The proton ortho to the carboxyl group will likely appear most downfield. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. The carboxyl carbon will be the most downfield signal. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The other aromatic carbons will appear in the typical aromatic region (110-160 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretching: A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. A sharper O-H stretch for the phenolic hydroxyl may also be visible around 3200-3400 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl of the carboxylic acid should appear around 1700 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: Strong C-F stretching bands from the -CF₃ group are expected in the 1100-1350 cm⁻¹ region.

Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 206 would be expected. Common fragmentation patterns for salicylic acids include the loss of water (M-18), loss of a hydroxyl radical (M-17), and loss of the carboxyl group (M-45). The trifluoromethyl group is generally stable, but fragmentation pathways involving its loss may also be observed.

Synthesis and Manufacturing

The classical approach to synthesizing salicylic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For this compound, the starting material is 3-Trifluoromethylphenol. The general workflow involves the formation of the sodium or potassium phenoxide followed by reaction with carbon dioxide under pressure and heat.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Kolbe-Schmitt Synthesis

Causality: This protocol is based on the well-established Kolbe-Schmitt reaction. The formation of the phenoxide is critical as it activates the aromatic ring, making it sufficiently nucleophilic to attack the electrophilic carbon of CO₂. The reaction is driven to the desired ortho-carboxylation product under kinetic control at elevated temperatures and pressures.

-

Phenoxide Formation: In a high-pressure autoclave reactor, combine 1 mole of 3-Trifluoromethylphenol with 1.1 moles of anhydrous potassium carbonate.

-

Carboxylation: Seal the reactor and heat the mixture to approximately 180-200 °C. Pressurize the reactor with carbon dioxide to 5-10 atm. Maintain the reaction with vigorous stirring for 6-8 hours.

-

Workup: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure. Dissolve the solid reaction mixture in hot water.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid to the aqueous solution until the pH is approximately 1-2. A white precipitate of this compound will form.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure product. Dry the purified crystals under vacuum.

Chemical Reactivity

The reactivity of this compound is dominated by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the trifluoromethyl-substituted aromatic ring.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols under acidic conditions (Fischer esterification) or amidation with amines, often requiring activation with coupling reagents like carbodiimides (e.g., EDC) to form an active O-acylisourea intermediate.[8]

-

Phenolic Hydroxyl Group: The hydroxyl group can be acylated or alkylated. For example, reaction with acetic anhydride yields its prodrug, Triflusal.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the carboxyl and trifluoromethyl groups.

Caption: Mechanism of carbodiimide-mediated amide bond formation.

Biological Activity & Mechanism of Action

The primary therapeutic relevance of this compound stems from its ability to inhibit inflammation and platelet aggregation. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

NF-κB is a crucial transcription factor that, upon activation by stimuli like tumor necrosis factor-alpha (TNF-α), translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB (typically a p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα. The activation cascade involves the phosphorylation of IκBα by the IκB kinase (IKK) complex, which targets IκBα for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks a nuclear localization signal on NF-κB, allowing it to enter the nucleus and initiate gene transcription.

This compound, like other salicylates, exerts its inhibitory effect by preventing the degradation of IκBα.[9] This action effectively traps the NF-κB complex in the cytoplasm, preventing the transcription of inflammatory genes. The trifluoromethyl group enhances the potency of this inhibition compared to salicylic acid itself.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Analytical Methodologies

Accurate quantification of this compound is essential for pharmacokinetic studies, quality control, and research applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used method.

Protocol: HPLC-UV Quantification in Plasma

Self-Validation: This protocol, adapted from Cho et al. (2003), is a validated method for the simultaneous determination of Triflusal and its metabolite (HTB) in plasma.[5] It includes an internal standard (Furosemide) to correct for variations in extraction and injection, ensuring accuracy and reproducibility. The linearity, recovery, and limits of quantification have been established.[5]

Caption: Workflow for the sample preparation and analysis of this compound.

Chromatographic Conditions:

-

Column: C18 bonded silica, 5 µm particle size.

-

Mobile Phase: Acetonitrile : Methanol : Water (25:10:65, v/v/v).[5]

-

Flow Rate: 1.0 mL/min (typical).

-

Detection: UV at 234 nm.[5]

-

Internal Standard: Furosemide.[5]

Procedure:

-

Sample Preparation: To 1 mL of plasma, add the internal standard solution.

-

Extraction: Add 4 mL of an acetonitrile-chloroform mixture (60:40, v/v). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.[5]

-

Evaporation: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject a suitable volume (e.g., 20 µL) into the HPLC system.

-

Quantification: Create a calibration curve using standards of known concentrations and calculate the concentration of the unknown sample based on the peak area ratio of the analyte to the internal standard.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-